1-[1-(4-bromophenyl)-1H-1,2,3,4-tetrazol-5-yl]ethan-1-amine
Description
This compound features a 4-bromophenyl group attached to the 1-position of a tetrazole ring, with an ethanamine substituent at the 5-position. Its synthesis involves a one-pot reaction starting from 4-bromoaniline, followed by acylation with lithium bis(trimethylsilyl)amide to generate amide derivatives . The tetrazole ring contributes to metabolic stability and hydrogen-bonding capacity, making it relevant in medicinal chemistry, particularly as a bioisostere for carboxylic acids.
Properties
IUPAC Name |
1-[1-(4-bromophenyl)tetrazol-5-yl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrN5/c1-6(11)9-12-13-14-15(9)8-4-2-7(10)3-5-8/h2-6H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFVKRBXIEDSSSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NN=NN1C2=CC=C(C=C2)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-[1-(4-bromophenyl)-1H-1,2,3,4-tetrazol-5-yl]ethan-1-amine, also known as a tetrazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to a class of tetrazoles which are known for their diverse pharmacological properties.
Chemical Structure
The chemical formula for this compound is , and its systematic name reflects its complex structure. The presence of the bromophenyl group is significant as it may influence the compound's biological interactions.
Biological Activity Overview
Research indicates that tetrazole derivatives exhibit a range of biological activities including:
- Antimicrobial Activity : Tetrazoles have shown effectiveness against various bacterial strains.
- Anticancer Properties : Certain derivatives have been studied for their ability to inhibit cancer cell proliferation.
- Anticonvulsant Effects : Some tetrazoles display potential in treating epilepsy and other seizure disorders.
Antimicrobial Activity
Studies have demonstrated that tetrazole compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, compounds similar to this compound have been evaluated against Staphylococcus aureus and Escherichia coli, showing promising results with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL.
Anticancer Activity
Research published in various journals highlights the cytotoxic effects of tetrazole derivatives on cancer cell lines. For example, a study reported that certain tetrazole analogs exhibited IC50 values below 10 µM against A549 lung cancer cells. The structure-activity relationship (SAR) analysis suggests that modifications on the phenyl ring can enhance anticancer activity.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | A549 | 8.7 | Induces apoptosis |
| Compound B | MCF7 | 5.2 | Inhibits cell cycle progression |
| Compound C | HeLa | 9.4 | Disrupts mitochondrial function |
Anticonvulsant Effects
In animal models, certain tetrazole derivatives have shown anticonvulsant activity comparable to established medications such as phenytoin. The mechanism appears to involve modulation of neurotransmitter systems, particularly enhancing GABAergic transmission.
Case Studies
A notable case study involved the synthesis and evaluation of various tetrazole derivatives where this compound was included in a series of compounds tested for their biological activity. The results indicated that this specific compound exhibited significant inhibition of tumor growth in xenograft models.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Tetrazole Ring
Methyl-Substituted Analog: [1-(4-Bromophenyl)-1H-tetrazol-5-yl]methanamine
- Structure : Replaces the ethylamine group with a methylamine.
- Synthesis : Prepared via similar methods but starting with methylamine precursors .
- Properties :
Thioether-Linked Analog: 1-(4-Bromophenyl)-2-{[1-(4-ethoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}ethan-1-one
Heterocycle Replacement
Triazole-Based Analog: N-(1-(1H-1,2,4-Triazol-3-yl)ethyl)-3-methyl-4-(1-(3-(trifluoromethyl)phenyl)cyclopropyl)-1H-pyrrole-2-carboxamide
- Structure : Replaces tetrazole with a 1,2,4-triazole ring.
- Synthesis : Synthesized using SFC purification, yielding enantiomers with distinct retention times (e.g., 1.41 and 2.45 min) .
- Properties :
- Triazoles exhibit lower aromatic stabilization energy than tetrazoles, affecting thermal stability.
- The trifluoromethyl group enhances metabolic resistance but may introduce toxicity risks.
Oxadiazole-Based Analog: 1-(4-Ethoxyphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine
Amine Group Modifications
Carbamate Salt: 1-(4-Bromophenyl)ethan-1-aminium Carbamate
- Structure : Generated by reacting the ethylamine with CO₂ in aprotic solvents.
- Properties :
Alanine Racemase Inhibitors: C-Terminal 1-Aminoethyltetrazole-Containing Oligopeptides
Comparative Data Table
Research Implications
- Medicinal Chemistry : The ethylamine group in the target compound improves binding to enzymes like alanine racemase, while methyl analogs offer solubility advantages.
- Material Science : Tetrazole-based salts (e.g., carbamates) show promise in CO₂ capture and ionic liquid applications .
- Synthetic Efficiency : One-pot methods for the target compound reduce step counts, contrasting with multi-step SFC purification for triazole analogs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
